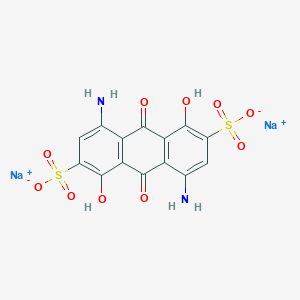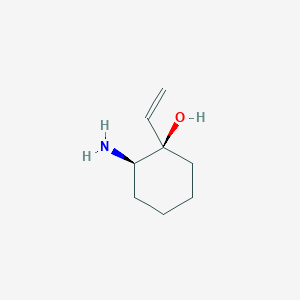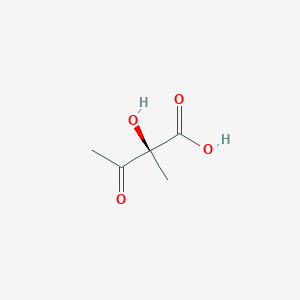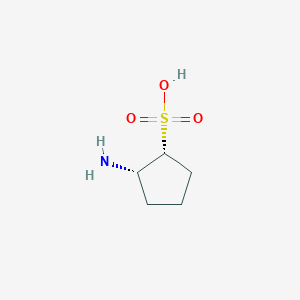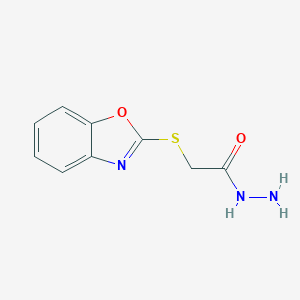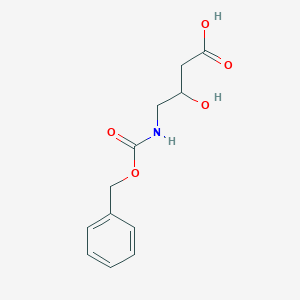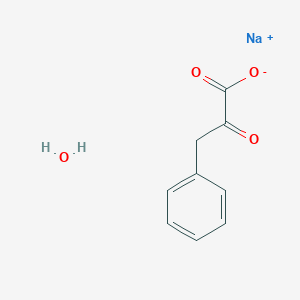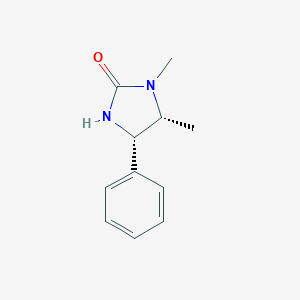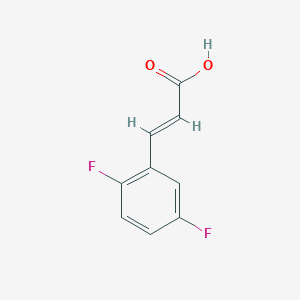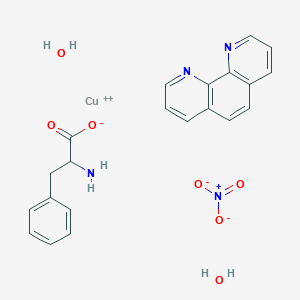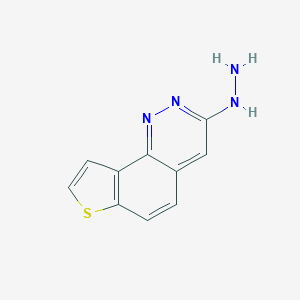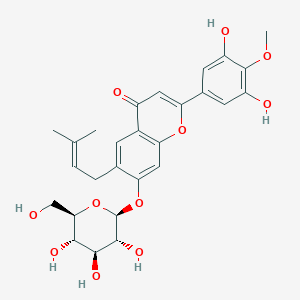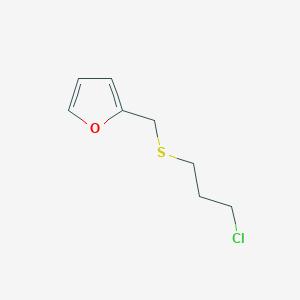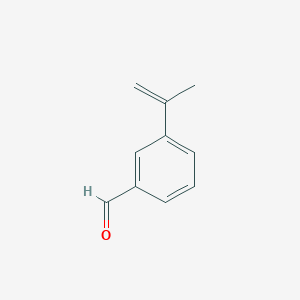
3-(Prop-1-en-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Prop-1-en-2-yl)benzaldehyde, also known as cinnamaldehyde, is a naturally occurring organic compound found in cinnamon bark and other plant species. It has been used for centuries as a flavoring agent and fragrance in food, cosmetics, and pharmaceutical products. In recent years, there has been a growing interest in the potential therapeutic properties of cinnamaldehyde, particularly in the field of scientific research.
作用机制
The mechanism of action of 3-(Prop-1-en-2-yl)benzaldehydede is complex and not fully understood. It is believed to exert its effects through a variety of pathways, including the inhibition of enzymes involved in inflammation and the modulation of gene expression. It has also been shown to activate certain receptors in the body, such as TRPA1 and TRPV1, which are involved in pain and temperature sensation.
生化和生理效应
Cinnamaldehyde has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. It has also been shown to lower blood glucose levels, improve insulin sensitivity, and reduce cholesterol levels. In addition, it has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
实验室实验的优点和局限性
Cinnamaldehyde has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are also limitations to its use, such as its potential toxicity at high concentrations and its variability in purity depending on the source.
未来方向
There are many potential future directions for research on 3-(Prop-1-en-2-yl)benzaldehydede. One area of interest is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new antimicrobial agents. In addition, further research is needed to fully understand the mechanisms of action of 3-(Prop-1-en-2-yl)benzaldehydede and its potential therapeutic applications.
合成方法
Cinnamaldehyde can be synthesized through a variety of methods, including the oxidation of cinnamyl alcohol, the condensation of benzaldehyde with acetaldehyde, and the decarboxylation of cinnamic acid. One common method is the distillation of cinnamon bark oil, which contains up to 90% 3-(Prop-1-en-2-yl)benzaldehydede.
科学研究应用
Cinnamaldehyde has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. In addition, it has been investigated for its potential use in treating diabetes, Alzheimer's disease, and other conditions.
属性
CAS 编号 |
123926-80-7 |
|---|---|
产品名称 |
3-(Prop-1-en-2-yl)benzaldehyde |
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC 名称 |
3-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-7H,1H2,2H3 |
InChI 键 |
MLZRUSKIYQALJC-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC(=C1)C=O |
规范 SMILES |
CC(=C)C1=CC=CC(=C1)C=O |
同义词 |
Benzaldehyde, 3-(1-methylethenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



